L-Lysine acetate is a salt formed from the amino acid L-lysine and acetic acid. It is primarily used in pharmaceutical applications, particularly in the treatment of various medical conditions, including cancer. The compound plays a significant role in promoting cell growth and has been studied for its potential benefits in regenerative medicine.
L-Lysine acetate can be derived from natural sources, particularly through fermentation processes involving specific bacteria that produce L-lysine. The compound can also be synthesized chemically by reacting L-lysine hydrochloride with acetic acid.
L-Lysine acetate is classified as an amino acid derivative and is categorized under organic compounds. Its chemical formula is , and it is recognized for its solubility in water, which enhances its applicability in various formulations.
There are primarily two methods for synthesizing L-lysine acetate:
The biological method emphasizes mild reaction conditions, making it suitable for large-scale production without harsh chemicals or extensive environmental impacts. The chemical synthesis method focuses on achieving high purity and quality through advanced filtration techniques.
L-Lysine acetate can participate in various chemical reactions typical of amino acids and carboxylic acids:
The stability of L-lysine acetate under various pH conditions makes it suitable for diverse applications in biochemical reactions.
L-Lysine acetate exerts its effects primarily through its role as a precursor for protein synthesis and cellular metabolism. Upon administration, it is absorbed into the bloodstream where it contributes to:
Relevant analyses indicate that the compound maintains high transmittance levels when dissolved, making it suitable for injection formulations .
L-Lysine acetate has several significant applications:
The quantification of L-Lysine acetate in complex matrices demands robust chromatographic separation. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as the gold standard due to its adaptability for polar ionic compounds. Key innovations focus on enhancing resolution while minimizing interference from co-eluting species.
Mobile phase optimization is critical for resolving L-Lysine acetate from biological interferents. Recent studies demonstrate that phosphate buffers (10 mM, pH 7.5) with controlled ionic strength significantly improve peak symmetry for L-Lysine compared to carbonate-based systems. Triethylamine (TEA) serves as a silanol masking agent, reducing tailing factors from >2.0 to <1.5 by passivating residual acidic sites on C18 stationary phases [8]. Acetonitrile gradients (2–60% over 7 minutes) achieve baseline separation of L-Lysine acetate from structurally similar amino acids like L-arginine in under 15 minutes, as demonstrated in plasma analysis methods [6] [8].
Table 1: Mobile Phase Optimization for L-Lysine Acetate Separation
Buffer System | pH | Organic Modifier | Tailing Factor | Retention Time (min) | Resolution from Nearest Peak |
---|---|---|---|---|---|
Li₂CO₃ (50 mM) | 9.5 | Methanol | 1.8 | 13.5 | 1.9 |
Phosphate (10 mM) | 7.5 | Acetonitrile | 1.5 | 4.2 | 2.3 |
Phosphate (10 mM) + 0.1% TEA | 7.5 | Acetonitrile | 1.2 | 4.0 | 2.9 |
Ion-pairing reagents overcome the poor retention of polar L-Lysine acetate on hydrophobic stationary phases. While early methods used perfluorinated carboxylic acids (e.g., trifluoroacetic acid), modern approaches employ hydrophilic ion-pairing agents like alkylamines. For example, 10 mM octanesulfonic acid in phosphate buffer (pH 3.0) increases the retention factor (k) of L-Lysine acetate from 0.5 to 3.2 on C18 columns, enabling separation from inorganic salts prevalent in fermentation broths [2] [3]. However, reagent concentration requires precise control: concentrations >20 mM cause column deterioration and baseline instability.
Ultraviolet detection struggles with the low extinction coefficient of underivatized L-Lysine acetate. Fluorescence detection coupled with derivatization provides the requisite sensitivity for trace analysis in biological samples.
Dansyl chloride (DNS-Cl) and o-phthalaldehyde (OPA) represent dominant derivatization chemistries. DNS-Cl reacts with primary amines to form highly fluorescent sulfonamide adducts (λex = 340 nm, λem = 515 nm). Methodological innovations include 10-fold excess of DNS-Cl (50 mM in acetone) to ensure complete derivatization of L-Lysine in rumen fluid within 30 minutes at 40°C, followed by methylamine quenching to consume excess reagent [1] [4]. OPA, though faster (5-minute reaction at RT), produces unstable isoindole derivatives requiring immediate analysis. Dansyl derivatives overcome this limitation with 48-hour stability at 4°C, making them preferable for high-throughput applications [1] [3].
Rigorous validation ensures method reliability across matrices. For dansylated L-Lysine acetate in phosphate buffer, linearity (R² > 0.9998) spans 1–225 μM. Limits of Detection (LOD) reach 0.16 μM in simple buffers but increase to 1.24 μM in rumen inoculum due to matrix effects. Precision studies show intra-day RSD < 2% and inter-day RSD < 13% at 25 μM concentrations. Crucially, accuracy remains >92% across Li₂CO₃, PBS, and rumen matrices after accounting for recovery losses [1] [3] [4].
Table 2: Validation Parameters for Fluorescence-Based L-Lysine Acetate Assays
Matrix | Derivatization Reagent | Linear Range (μM) | LOD (μM) | LOQ (μM) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
---|---|---|---|---|---|---|---|
Li₂CO₃ buffer | Dansyl chloride | 1–225 | 0.12 | 0.41 | 94 ± 3 | 2 ± 1 | 13 ± 7 |
PBS | Dansyl chloride | 1–225 | 0.16 | 0.53 | 92 ± 2 | 2 ± 3 | 22 ± 10 |
Rumen inoculum | Dansyl chloride | 5–225 | 1.24 | 4.14 | 92 ± 9 | 9 ± 5 | 9 ± 5 |
Plasma | OPA | 0.1–50 | 0.03 | 0.10 | 95 ± 4 | 4 ± 1 | 12 ± 6 |
Derivatization-free LC-MS/MS methods are gaining traction for L-Lysine acetate quantification despite sensitivity trade-offs. A direct comparison reveals critical performance differences:
Biological matrices introduce diverse interferents that obstruct accurate L-Lysine acetate quantification:
Strategies to overcome these issues include:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: